molecular formula C11H15ClN2O B12098718 4-Chloro-3-(1-methylpyrrolidin-3-yl)oxyaniline

4-Chloro-3-(1-methylpyrrolidin-3-yl)oxyaniline

Cat. No.: B12098718
M. Wt: 226.70 g/mol
InChI Key: SXOQPNTZRMVGBT-UHFFFAOYSA-N
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Description

4-Chloro-3-(1-methylpyrrolidin-3-yl)oxyaniline is a chemical compound with the molecular formula C11H15ClN2O It is known for its unique structure, which includes a chloro-substituted aniline ring and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(1-methylpyrrolidin-3-yl)oxyaniline typically involves the reaction of 4-chloro-3-nitroaniline with 1-methylpyrrolidine under specific conditions. The nitro group is first reduced to an amine, followed by the nucleophilic substitution of the chlorine atom with the pyrrolidine group. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a reducing agent like hydrogen gas in the presence of a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(1-methylpyrrolidin-3-yl)oxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-Chloro-3-(1-methylpyrrolidin-3-yl)oxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(1-methylpyrrolidin-3-yl)oxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(1-pyrrolidinyl)aniline
  • 4-Chloro-3-(1-methylpiperidin-3-yl)oxyaniline
  • 4-Chloro-3-(1-methylazetidin-3-yl)oxyaniline

Uniqueness

4-Chloro-3-(1-methylpyrrolidin-3-yl)oxyaniline is unique due to its specific substitution pattern and the presence of the pyrrolidine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-chloro-3-(1-methylpyrrolidin-3-yl)oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-14-5-4-9(7-14)15-11-6-8(13)2-3-10(11)12/h2-3,6,9H,4-5,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOQPNTZRMVGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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